Metabisulfite

winemaking food preservation sulfite chemistry

Sodium metabisulfite (Na₂S₂O₅, CAS 7681-57-4; metabisulfite ion CAS 23134-05-6) is an inorganic sulfite salt delivering 67.4% available SO₂ by weight—a 9.8 percentage-point advantage over potassium metabisulfite—yielding approximately 17% more active antimicrobial and oxygen-scavenging capacity per unit mass. This directly reduces dosing requirements in winemaking, food preservation, and water treatment. For postharvest fruit protection, a 0.5% (w/v) curative dip achieves complete inhibition of Botrytis cinerea on apples; concentrations ≥1% induce phytotoxicity and must be avoided. In beverage preservation, sodium metabisulfite suppresses Rhodotorula mucilaginosa and Saccharomyces cerevisiae at an MIC of 60 mg/kg—a 4.2-fold lower concentration than potassium sorbate—enabling reduced total preservative loading. For RO membrane dechlorination at pH ≤9, it requires only 2.2× theoretical injection versus 3.1× for sodium sulfite. Pharmaceutical-grade material provides superior stabilization of ascorbic acid against both chemical and photodegradation in aqueous formulations. Available in food-grade (FCC/E223, ≥97–99% purity) and pharmaceutical-grade (USP-NF, BP, Ph. Eur.) variants. Solid crystalline form ensures superior storage stability and reduced shipping weight compared to liquid bisulfite solutions. Note: For citrus postharvest applications targeting Penicillium digitatum, evaluate potassium metabisulfite at 50 mM as an alternative; for sodium-restricted or sulfite-sensitive formulations, binary DMDC–potassium sorbate mixtures may eliminate metabisulfite entirely. Procure only after empirical validation in the intended matrix and pathogen system.

Molecular Formula O5S2-2
Molecular Weight 144.13 g/mol
CAS No. 23134-05-6
Cat. No. B1197395
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMetabisulfite
CAS23134-05-6
Synonymsmetabisulfite
metabisulphite
Molecular FormulaO5S2-2
Molecular Weight144.13 g/mol
Structural Identifiers
SMILES[O-]S(=O)S(=O)(=O)[O-]
InChIInChI=1S/H2O5S2/c1-6(2)7(3,4)5/h(H,1,2)(H,3,4,5)/p-2
InChIKeyWBZKQQHYRPRKNJ-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes25 g / 1 kg / 1 quart / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sodium Metabisulfite CAS 23134-05-6: Industrial-Grade Antimicrobial and Antioxidant Procurement Guide


Sodium metabisulfite (SMBS, Na₂S₂O₅, CAS 7681-57-4, E223) is an inorganic sulfite salt that functions as a broad-spectrum antimicrobial agent, oxygen scavenger, and reducing agent across food preservation, water treatment, winemaking, and pharmaceutical formulation applications. Upon dissolution in aqueous media, SMBS undergoes hydrolysis to release sulfur dioxide (SO₂) and bisulfite ions (HSO₃⁻), which constitute the active antimicrobial and antioxidant species [1]. The compound is available in food-grade (≥97-99% purity, meeting FCC/EU E223 specifications) and industrial-grade (≥96% purity) variants, with the solid crystalline form offering superior storage stability compared to liquid bisulfite solutions [2]. As a GRAS (Generally Recognized as Safe) substance when used within regulatory limits, SMBS serves as a cost-effective preservative in applications requiring simultaneous control of microbial spoilage and oxidative degradation, though procurement decisions must account for application-specific purity requirements, sodium content constraints, and alternative sulfite source considerations.

Why Sodium Metabisulfite Cannot Be Substituted with Potassium Metabisulfite or Sodium Bisulfite Without Application-Specific Validation


Direct substitution of sodium metabisulfite with potassium metabisulfite (PMBS), sodium bisulfite (SBS), or alternative sulfite sources introduces measurable performance and regulatory divergence that materially impacts process outcomes. SMBS contains 67.4% available SO₂ by weight, compared to 57.6% for PMBS [1] and variable release kinetics for SBS solutions which degrade progressively during storage. This 9.8 percentage point differential in SO₂ content translates to approximately 17% more active preservative per unit mass of SMBS relative to PMBS, directly affecting dosing calculations in winemaking and food preservation. Furthermore, SMBS and PMBS exhibit non-equivalent antifungal efficacy in vivo: in controlled postharvest trials on citrus fruit, PMBS at 50 mM demonstrated superior curative activity against Penicillium digitatum (blue mold) compared to SMBS at equivalent concentration, indicating that salt cation identity influences disease control outcomes beyond mere SO₂ equivalency [2]. Substitution without empirical validation in the intended matrix and pathogen system therefore carries quantifiable risk of preservative under-dosing, cation-induced phytotoxicity, or sodium loading exceeding formulation specifications.

Sodium Metabisulfite CAS 23134-05-6: Comparative Quantitative Evidence for Scientific Procurement Decisions


Sodium Metabisulfite vs. Potassium Metabisulfite: 17% Higher Available SO₂ Content by Mass Enables Lower Dosing Requirements

Sodium metabisulfite (Na₂S₂O₅) provides a higher weight-percentage yield of active sulfur dioxide (SO₂) compared to its potassium analog. Sodium metabisulfite contains 67.4% available SO₂ by weight, whereas potassium metabisulfite (K₂S₂O₅) contains only 57.6% [1]. This differential of 9.8 absolute percentage points corresponds to a 17.0% relative increase in SO₂ availability per unit mass when using sodium metabisulfite. In winemaking applications, where precise sulfite dosing is critical for microbial control and oxidation prevention, this difference dictates that approximately 1.17 grams of potassium metabisulfite must be added to achieve the equivalent SO₂ contribution of 1.00 gram of sodium metabisulfite [1]. However, this mass-efficiency advantage of SMBS must be weighed against the introduction of sodium cations (versus potassium cations from PMBS), which may be relevant in low-sodium formulations or for hypertensive-sensitive consumer populations [1].

winemaking food preservation sulfite chemistry antimicrobial dosing

Sodium Metabisulfite vs. Potassium Metabisulfite: Divergent Curative Efficacy Against Penicillium digitatum in Citrus Postharvest Disease Control

In a comparative study evaluating sulfur-containing food additives for control of citrus postharvest diseases, sodium metabisulfite (SMBS) and potassium metabisulfite (PMBS) exhibited differential curative efficacy against Penicillium digitatum (green mold) on artificially inoculated 'Valencia' oranges. Following in vivo dip treatments at 20 °C for 60 or 120 seconds, PMBS at 50 mM for 120 seconds was identified as the most effective treatment for reducing incidence and severity of green and blue molds [1]. Both SMBS and PMBS at 20 and 50 mM significantly reduced disease incidence and severity, but PMBS demonstrated superior performance at the highest concentration. Conversely, neither salt at 50 mM for 60 or 120 seconds effectively reduced sour rot (Geotrichum citri-aurantii) incidence and severity [1]. In vitro radial mycelial growth assays on potato dextrose agar (PDA) amended with salt concentrations of 10, 20, 30, 50, and 100 mM showed that both SMBS and PMBS completely inhibited growth of P. digitatum, P. italicum, and G. citri-aurantii at all tested concentrations after 7 days of incubation at 25 °C [1]. The in vitro equivalence contrasted with in vivo differentiation suggests that factors beyond SO₂ release—potentially including cation-specific interactions with fruit tissue or differential penetration kinetics—influence practical disease control outcomes.

postharvest pathology citrus preservation Penicillium digitatum antifungal treatment

Sodium Metabisulfite vs. Alternative GRAS Salts: Complete Mycelial Growth Inhibition at 0.2% with 57.6-77.6% Lower Efficacy for Ammonium and Sodium Bicarbonate Comparators

In a 2024 study evaluating GRAS (Generally Recognized as Safe) salts against major postharvest fruit rot fungi, sodium metabisulfite (SMB) at a concentration of 0.2% (w/v) achieved complete inhibition of mycelial growth across all tested fungal species: Alternaria alternata, Botrytis cinerea, Penicillium italicum, and Penicillium digitatum [1]. In contrast, ammonium bicarbonate and sodium bicarbonate at the same 0.2% concentration exhibited substantially lower efficacy, inhibiting mycelial growth by only 57.6% to 77.6% across the tested fungal panel [1]. Potassium dihydrogen orthophosphate was the least effective among the salts evaluated. In curative in vivo experiments on wounded apples inoculated with B. cinerea (the most pathogenic of the tested fungi), SMB at 0.5% completely blocked decay development, whereas preventive application showed reduced efficacy even at the highest tested concentration (3%) [1]. Notably, SMB concentrations of 1% and above induced visible phytotoxicity in the form of a discolored ring surrounding the wound on both apple and orange epidermis, with phytotoxicity severity increasing proportionally with SMB concentration from 1% to 4% [1]. The study identified 0.5% SMB as the optimal concentration for curative postharvest treatment, balancing maximal antifungal efficacy with minimal phytotoxic risk.

postharvest fungal control GRAS salts Alternaria alternata Botrytis cinerea Penicillium species

Sodium Metabisulfite vs. Potassium Sorbate and Sodium Benzoate: Superior Antifungal Potency Against Spoilage Yeasts with 4.2-Fold Lower MIC

In a controlled study evaluating preservatives for dealcoholized red wine, sodium metabisulfite demonstrated substantially greater antifungal potency against native spoilage yeasts compared to alternative preservatives. The minimum inhibitory concentration (MIC) of sodium metabisulfite against both Rhodotorula mucilaginosa and Saccharomyces cerevisiae was 60 mg/kg in dealcoholized red wine stored at 25 °C [1]. In comparison, potassium sorbate required an MIC of 250 mg/kg against both target strains—a 4.2-fold higher concentration [1]. Sodium benzoate exhibited strain-dependent efficacy, with MIC values of 125 mg/kg for R. mucilaginosa and 250 mg/kg for S. cerevisiae [1]. The minimum fungicidal concentration (MFC) of sodium metabisulfite was 500 mg/kg for R. mucilaginosa and 250 mg/kg for S. cerevisiae, while potassium sorbate and sodium benzoate both required 1000 mg/kg to achieve fungicidal activity [1]. Dimethyl dicarbonate (DMDC) demonstrated an MFC of 200 mg/kg, representing the only comparator with lower MFC than sodium metabisulfite for R. mucilaginosa [1]. Binary mixture analysis using Fractional Fungicidal Concentration Index (FFCi) methodology revealed that synergistic combinations (DMDC with potassium sorbate, FFCi = 0.7; DMDC with sodium benzoate, FFCi = 0.65) could achieve yeast control without metabisulfite addition, providing formulation alternatives for sulfite-sensitive applications [1].

wine preservation spoilage yeast control Rhodotorula mucilaginosa Saccharomyces cerevisiae MIC comparison

Sodium Metabisulfite vs. Ammonium Carbonate and Ammonium Bicarbonate: 5-Fold Lower Soil Inhibition Concentration Against Fusarium oxysporum f.sp. cepae

In a comparative evaluation of 26 different salts as potential alternatives to synthetic fungicides for control of Fusarium oxysporum f.sp. cepae (causal agent of Fusarium basal rot of onion), sodium metabisulfite demonstrated superior inhibitory potency in soil-based assays. While in vitro screening at 2% (w/v) showed that ammonium bicarbonate, ammonium carbonate, and sodium metabisulfite all completely inhibited mycelial growth with no significant difference in inhibitory effects (P ≤ 0.05), analysis of ED₅₀, minimum inhibition concentration (MIC), and minimum fungicidal concentration (MFC) values indicated that sodium metabisulfite was more toxic to the fungus than the ammonium salts [1]. This differential toxicity translated to markedly different efficacy in soil tests: 0.4% sodium metabisulfite completely inhibited fungal growth, whereas ammonium bicarbonate and ammonium carbonate required a 2% concentration—a 5-fold higher dose—to achieve complete inhibition (P ≤ 0.05) [1]. Among the 26 salts screened, potassium acetate, potassium chloride, potassium nitrate, potassium phosphate dibasic, sodium chloride, sodium sulfate, and trisodium phosphate enhanced mycelial growth compared to control, while 15 other salts reduced growth by 16.61-83.44% [1].

soilborne fungal pathogens Fusarium basal rot onion disease control antifungal soil treatment

Sodium Metabisulfite vs. Alternative Antioxidants: Highest Stabilizing Effect on Ascorbic Acid Degradation with 5.0-Fold Lower Dechlorination Injection Requirement Compared to Sodium Sulfite

In pharmaceutical and water treatment applications, sodium metabisulfite demonstrates differential performance as both an antioxidant stabilizer and a dechlorination agent relative to structural analogs. In a comparative study evaluating stabilizers for ascorbic acid (vitamin C) in aqueous solution, sodium metabisulfite provided the highest stabilizing effect against chemical and photodegradation, followed in rank order by sodium sulfite, sodium bisulfate, sodium thiosulfate, and thiourea [1]. The degradation of ascorbic acid followed first-order kinetics, with apparent first-order rate constants and t₉₀ values determined for each stabilizer condition at pH 4.0 and 6.0 [1]. In a separate comparative study of commercial dechlorination chemicals for reverse osmosis processes, sodium metabisulfite (SM) required an injection amount 2.2 times the theoretical chlorine removal point to achieve complete dechlorination in ultrapure water, compared to 1.8 times for sodium thiosulfate (ST) and 3.1 times for sodium sulfite (SS) [2]. At the theoretical injection point, chlorine residuals of 10% to 40% remained across all tested chemicals [2]. Considering product price and user convenience, sodium thiosulfate was recommended for pH 9 or higher applications, while sodium metabisulfite was identified as the preferred dechlorination chemical for water with pH 9 or lower [2].

ascorbic acid stabilization pharmaceutical antioxidant dechlorination efficiency water treatment

Sodium Metabisulfite CAS 23134-05-6: Evidence-Backed Application Scenarios for Industrial and Research Procurement


Curative Postharvest Treatment of Pome and Stone Fruit at 0.5% Concentration for Botrytis cinerea and Penicillium spp. Control

Based on direct comparative evidence [1], sodium metabisulfite at 0.5% (w/v) applied as a curative dip treatment provides complete inhibition of Botrytis cinerea decay development on wounded apples, with superior efficacy compared to preventive application at equivalent or higher concentrations. This application scenario is validated for postharvest treatment of apples and stone fruit where B. cinerea and Penicillium species represent primary spoilage threats. Procurement of food-grade sodium metabisulfite (≥97% purity, FCC/E223 certified) is indicated for this use case, with the critical operational parameter being precise concentration control to 0.5%—concentrations of 1% and above induce visible phytotoxicity as a discolored ring surrounding treatment wounds [1]. The evidence demonstrates that ammonium bicarbonate and sodium bicarbonate at 0.2% achieve only 57.6-77.6% mycelial inhibition, confirming that sodium metabisulfite cannot be substituted with bicarbonate salts for applications requiring complete fungal suppression [1]. For citrus applications specifically targeting Penicillium digitatum (green mold) and P. italicum (blue mold), comparative evidence [2] indicates that potassium metabisulfite at 50 mM (120 s dip) may provide superior curative efficacy compared to sodium metabisulfite at equivalent concentration, suggesting that procurement decisions for citrus postharvest treatment should evaluate both salts against the specific pathogen of concern.

Wine and Dealcoholized Beverage Preservation Requiring Low-Concentration Yeast Control with 4.2-Fold Lower MIC Than Potassium Sorbate

Evidence from controlled preservative studies in dealcoholized red wine [1] establishes that sodium metabisulfite achieves effective spoilage yeast control at an MIC of 60 mg/kg against both Rhodotorula mucilaginosa and Saccharomyces cerevisiae. This represents a 4.2-fold lower concentration requirement compared to potassium sorbate (MIC = 250 mg/kg) and a 2.1-4.2-fold advantage over sodium benzoate (MIC = 125-250 mg/kg) [1]. For beverage manufacturers seeking to minimize total preservative loading for sensory quality preservation or regulatory compliance, sodium metabisulfite enables yeast suppression at substantially reduced additive concentrations. However, the same evidence set [1] identifies binary mixtures of dimethyl dicarbonate (DMDC) with potassium sorbate (FFCi = 0.7) or sodium benzoate (FFCi = 0.65) as synergistic alternatives that can eliminate metabisulfite entirely while maintaining yeast control, providing formulation flexibility for sulfite-sensitive product lines or sodium-restricted applications. Procurement of potassium metabisulfite (57.6% SO₂ by weight) instead of sodium metabisulfite (67.4% SO₂ by weight) [2] may be preferred for winemaking applications where potassium content is desired for tartrate stabilization or where sodium content restrictions apply.

Pharmaceutical Formulation Requiring Ascorbic Acid (Vitamin C) Stabilization with Demonstrated Superior Antioxidant Efficacy

Comparative stabilization studies of ascorbic acid in aqueous solution [1] demonstrate that sodium metabisulfite provides the highest stabilizing effect against both chemical and photodegradation among evaluated stabilizers, outperforming sodium sulfite, sodium bisulfate, sodium thiosulfate, and thiourea in rank order. The degradation of ascorbic acid follows first-order kinetics, with sodium metabisulfite producing the most favorable apparent rate constants and t₉₀ values [1]. This evidence supports procurement of pharmaceutical-grade sodium metabisulfite for oral liquid formulations, vitamin C-containing products, and other aqueous pharmaceutical preparations requiring oxidation protection. Formulators should note that sodium metabisulfite's stabilizing efficacy is pH-dependent, with degradation rates higher at pH 6.0 compared to pH 4.0 [1]. The evidence does not support extrapolation to solid oral dosage forms, where molecular modeling studies indicate that electronic property correlations with antioxidant activity apply to liquid but not solid pharmaceutical formulations [2]. For solid oral dosage forms containing ketoconazole, sodium metabisulfite has demonstrated superior maintenance of drug content and dissolution profile compared to alternative antioxidants [2].

Reverse Osmosis Membrane Dechlorination in Neutral-to-Acidic Process Water with 29% Lower Excess Injection Requirement Than Sodium Sulfite

Comparative dechlorination efficiency testing in reverse osmosis process water [1] establishes sodium metabisulfite as the optimal dechlorination chemical for applications with pH 9 or lower. At the theoretical chlorine removal injection point, 10-40% chlorine residual remains across all tested chemicals, necessitating excess injection [1]. Sodium metabisulfite requires 2.2 times the theoretical injection amount for complete dechlorination in ultrapure water, representing a 29% lower excess requirement compared to sodium sulfite (3.1 times theoretical) but an 18% higher requirement than sodium thiosulfate (1.8 times theoretical) [1]. Procurement of sodium metabisulfite for RO membrane dechlorination is indicated for process streams with pH ≤9 where sodium thiosulfate's higher cost or potential sulfur odor issues are prohibitive [1]. The solid form of sodium metabisulfite offers superior storage stability and transportation economics compared to liquid sodium bisulfite solutions [2], with dissolution in water producing a solution of pH 4.6 at 1% (w/w) concentration [3]. This physical form advantage translates to reduced shipping weight and extended shelf life, critical factors in industrial water treatment supply chain logistics.

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